molecular formula C9H12N2O3 B13553081 (S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol

Cat. No.: B13553081
M. Wt: 196.20 g/mol
InChI Key: IOAFWXPFHHWBAG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the following steps:

    Amination: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using cost-effective methods such as crystallization with chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.

    2-amino-2-(3-methylphenyl)ethan-1-ol: Lacks the nitro group, resulting in different chemical properties.

    2-amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methyl-2-nitrophenyl)ethanol

InChI

InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1

InChI Key

IOAFWXPFHHWBAG-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](CO)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.